

Deucrictibant in Acquired Angioedema (AAE) Research: Application Notes and Protocols

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Compound of Interest

Compound Name: **Deucrictibant**

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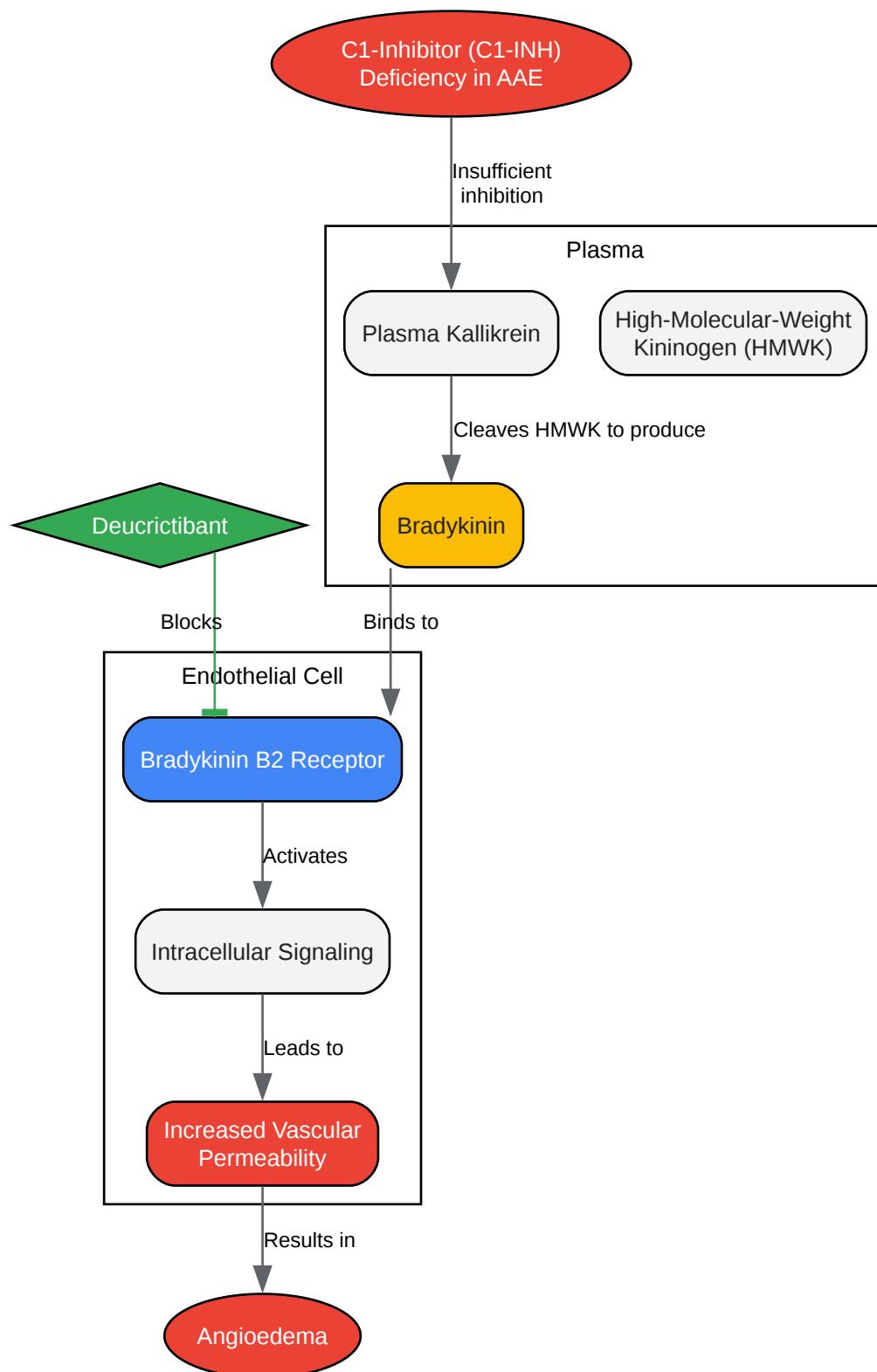
Introduction to Acquired Angioedema (AAE) and Deucrictibant

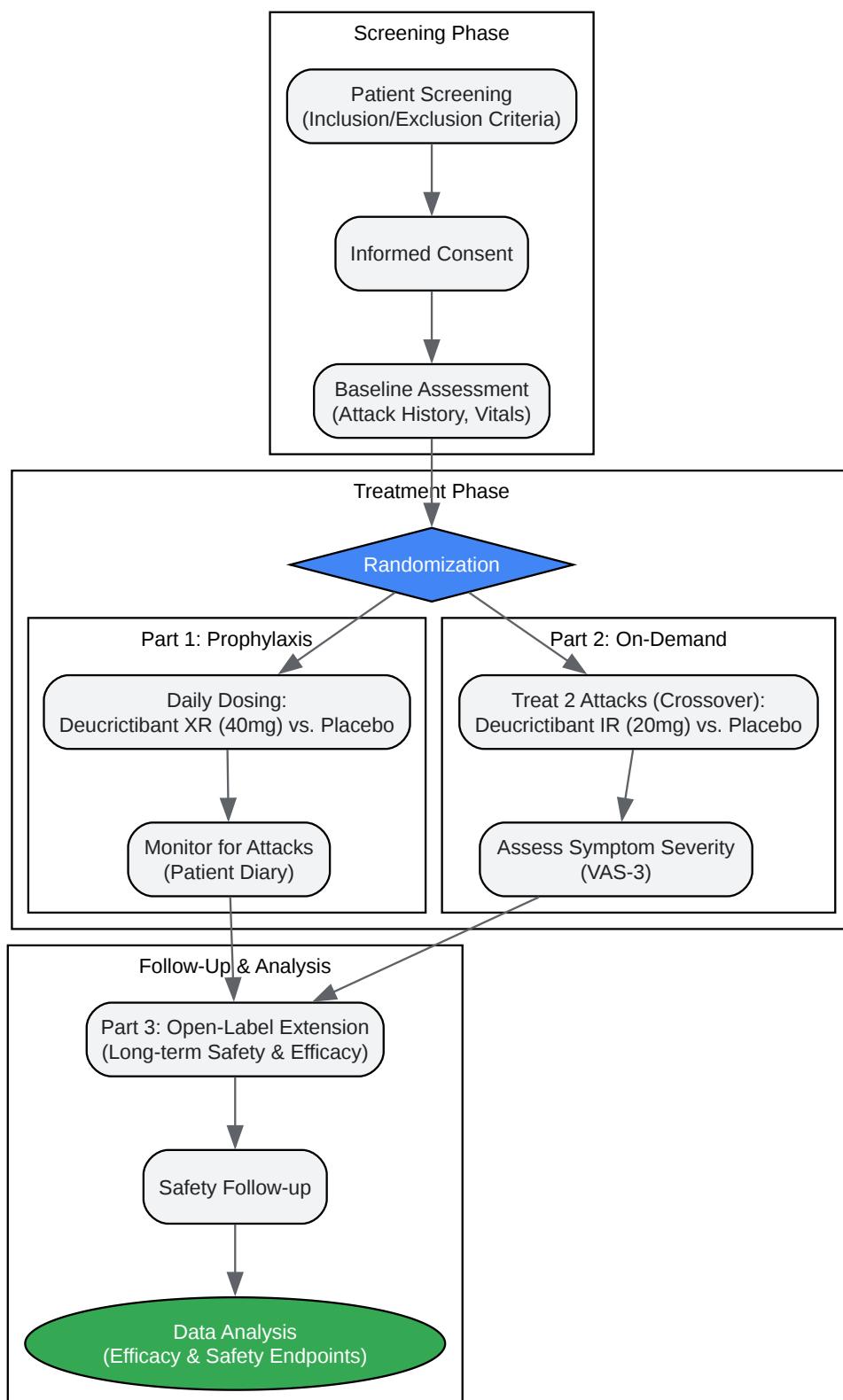
Acquired Angioedema (AAE), also known as acquired C1-inhibitor (C1-INH) deficiency, is a rare and serious medical condition characterized by recurrent episodes of severe swelling (angioedema) in various parts of the body, including the skin, mucous membranes, and gastrointestinal tract.^[1] Unlike hereditary angioedema (HAE), AAE is not inherited and typically develops later in life. It is often associated with underlying conditions such as lymphoproliferative disorders or autoimmune diseases, which lead to a deficiency of functional C1-INH.^[2] This deficiency results in the overproduction of bradykinin, a potent vasodilator that increases vascular permeability, leading to the localized swelling characteristic of angioedema attacks.^{[3][4]}

Deucrictibant is a novel, potent, and orally bioavailable small-molecule antagonist of the bradykinin B2 receptor.^{[1][5]} By competitively blocking this receptor, **deucrictibant** prevents bradykinin from exerting its effects, thereby addressing the ultimate cause of swelling in bradykinin-mediated angioedema, including AAE.^{[2][6]} Pharvaris is developing two formulations of **deucrictibant**: an immediate-release capsule for on-demand treatment of acute attacks and an extended-release tablet for prophylactic (preventive) therapy.^[6]

Mechanism of Action: The Kallikrein-Kinin System and Deucrictibant Intervention

In AAE, the deficiency of C1-INH leads to dysregulation of the kallikrein-kinin system. This results in excessive cleavage of high-molecular-weight kininogen (HMWK) by plasma kallikrein, leading to an overproduction of bradykinin. Bradykinin then binds to its B2 receptor on endothelial cells, triggering a signaling cascade that results in increased vascular permeability and subsequent angioedema. **Deucrictibant** acts by selectively blocking the bradykinin B2 receptor, thus preventing the binding of excess bradykinin and mitigating the downstream effects that lead to swelling.[2][6]



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